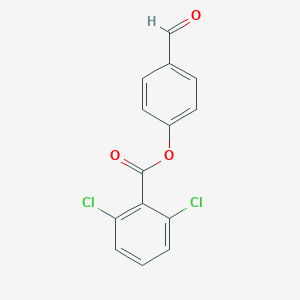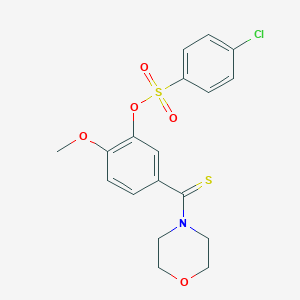
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically block the activity of the epidermal growth factor receptor (EGFR).
作用机制
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate specifically binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Inhibition of these pathways ultimately leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines in vitro. In addition, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit tumor growth and metastasis in various animal models of cancer. Furthermore, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One of the major advantages of using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for EGFR. Unlike other EGFR inhibitors, such as gefitinib and erlotinib, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the specific role of EGFR in various biological processes. However, one limitation of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations to achieve the desired effects.
未来方向
There are several future directions for the use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in scientific research. One potential application is in the development of combination therapies for cancer treatment. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Another potential application is in the study of EGFR signaling in non-cancerous cells, such as in the development of the nervous system. Finally, the development of more potent and selective EGFR inhibitors based on the structure of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate may lead to the development of more effective cancer therapies.
合成方法
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized through a multi-step process starting from 2-methoxy-4-nitroaniline. The synthesis involves the conversion of the nitro group to an amino group, followed by the formation of a thioamide bond and the introduction of a morpholine ring. The final step is the chlorosulfonation of the phenyl ring to yield 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate.
科学研究应用
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been widely used in scientific research as a tool to investigate the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and survival.
属性
产品名称 |
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
分子式 |
C18H18ClNO5S2 |
分子量 |
427.9 g/mol |
IUPAC 名称 |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-7-2-13(18(26)20-8-10-24-11-9-20)12-17(16)25-27(21,22)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
InChI 键 |
KLTRPGIILIVXQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
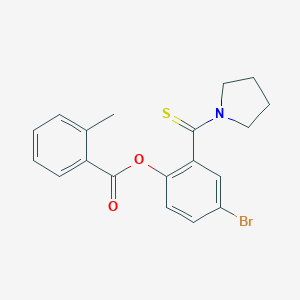
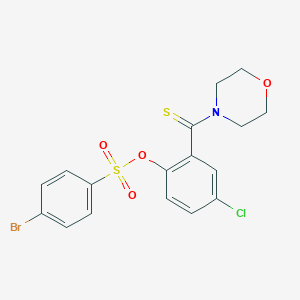
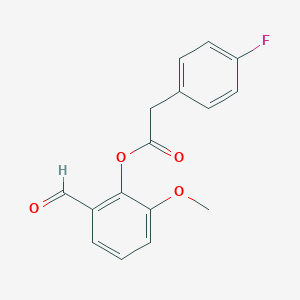

![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
